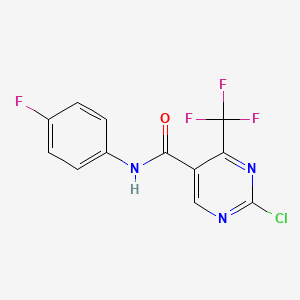
N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a chloro group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N5-(4-fluorophenyl)-2-amino-4-(trifluoromethyl)pyrimidine-5-carboxamide
- N5-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Uniqueness
N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of the chloro group, which imparts specific reactivity and properties. This makes it distinct from similar compounds with different substituents, allowing for unique applications and interactions in various chemical and biological contexts .
Biological Activity
N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family, characterized by its unique trifluoromethyl and chloro substituents. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H6ClF4N3O
- Molecular Weight : 319.64 g/mol
- CAS Number : 648859-61-4
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown potent inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism often involves the inhibition of nucleotide synthesis pathways, which are crucial for DNA replication in rapidly dividing cells.
Antiviral Activity
Similar compounds have demonstrated antiviral properties against several viruses. For example, a study reported that pyrimidine derivatives could inhibit viral polymerases, essential for viral replication . The presence of fluorinated groups in the structure enhances the interaction with viral targets, potentially leading to improved efficacy.
Antimicrobial Properties
This compound has been evaluated for antimicrobial activity. Compounds with trifluoromethyl and chloro substitutions have shown promising results against bacterial strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : The compound may interfere with enzymes involved in nucleotide metabolism.
- Disruption of Viral Replication : By targeting viral polymerases, it can prevent viral replication.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Properties
Molecular Formula |
C12H6ClF4N3O |
|---|---|
Molecular Weight |
319.64 g/mol |
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H6ClF4N3O/c13-11-18-5-8(9(20-11)12(15,16)17)10(21)19-7-3-1-6(14)2-4-7/h1-5H,(H,19,21) |
InChI Key |
VMPYLRWKKPLZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















